molecular formula C10H12N2O4 B570385 Acetamide, N-(2-methoxy-6-nitrophenyl)- CAS No. 116496-81-2

Acetamide, N-(2-methoxy-6-nitrophenyl)-

Katalognummer: B570385
CAS-Nummer: 116496-81-2
Molekulargewicht: 224.21 g/mol
InChI-Schlüssel: DOEHGANMBXMZDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-(2-methoxy-6-nitrophenyl)- is an organic compound with the molecular formula C9H10N2O4. This compound is characterized by the presence of an acetamide group attached to a 2-methoxy-6-nitrophenyl ring. It is a derivative of acetamide and is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-methoxy-6-nitrophenyl)- typically involves the reaction of 2-methoxy-6-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(2-methoxy-6-nitrophenyl)- can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure maximum yield. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-(2-methoxy-6-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: The major product is 2-methoxy-6-nitroaniline.

    Reduction: The major product is 2-methoxy-6-aminoaniline.

    Substitution: The products vary depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-(2-methoxy-6-nitrophenyl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Acetamide, N-(2-methoxy-6-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Acetamide, N-(4-methoxy-2-nitrophenyl)
  • Acetamide, N-(2-methoxy-4-nitrophenyl)
  • Acetamide, N-(2-methoxy-5-nitrophenyl)

Uniqueness

Acetamide, N-(2-methoxy-6-nitrophenyl)- is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

116496-81-2

Molekularformel

C10H12N2O4

Molekulargewicht

224.21 g/mol

IUPAC-Name

N-(2-methoxy-4-methyl-6-nitrophenyl)acetamide

InChI

InChI=1S/C10H12N2O4/c1-6-4-8(12(14)15)10(11-7(2)13)9(5-6)16-3/h4-5H,1-3H3,(H,11,13)

InChI-Schlüssel

DOEHGANMBXMZDY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC=C1OC)[N+](=O)[O-]

Kanonische SMILES

CC1=CC(=C(C(=C1)OC)NC(=O)C)[N+](=O)[O-]

Synonyme

N-(2-METHOXY-4-METHYL-6-NITROPHENYL)ACETAMIDE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.